
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoyl-piperazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. This leads to the depletion of nucleotide pools and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has minimal toxicity to normal cells and tissues. This compound has been shown to exhibit good pharmacokinetic properties, including high solubility and bioavailability. Additionally, this compound has been shown to cross the blood-brain barrier, indicating its potential for the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its potent anticancer activity, good pharmacokinetic properties, and low toxicity to normal cells. However, the limitations of this compound include its high cost of synthesis and limited availability.
Future Directions
Several future directions for the research and development of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include:
1. Further optimization of the synthesis method to reduce the cost of production and increase the yield of the desired compound.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents.
3. Investigation of the mechanism of resistance to this compound in cancer cells.
4. Development of targeted drug delivery systems to improve the specificity and efficacy of this compound.
5. Evaluation of the potential of this compound for the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a promising anticancer agent that has shown potent activity against various cancer cell lines. Further research is needed to optimize the synthesis method, investigate the mechanism of action, and explore the potential of this compound for the treatment of other diseases.
Synthesis Methods
The synthesis of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 3-bromobenzoyl chloride with 5-fluoropyrimidine-2-amine, followed by the addition of piperazine in the presence of a base. The resulting product is purified using column chromatography to obtain the desired compound.
Scientific Research Applications
Several studies have been conducted to evaluate the potential of 4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.
properties
IUPAC Name |
4-(3-bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN4O2/c16-11-3-1-2-10(6-11)14(23)20-4-5-21(13(22)9-20)15-18-7-12(17)8-19-15/h1-3,6-8H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXVQCYWDVJVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

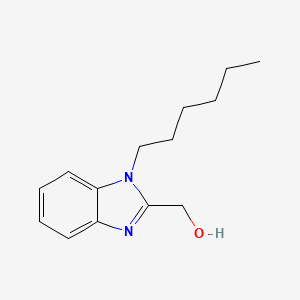
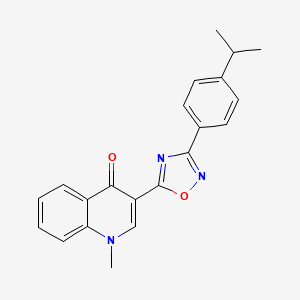
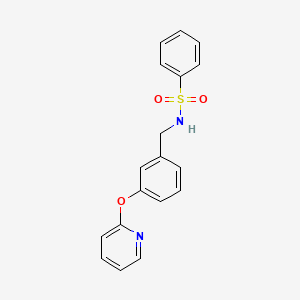
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
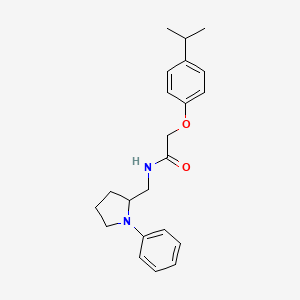

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)
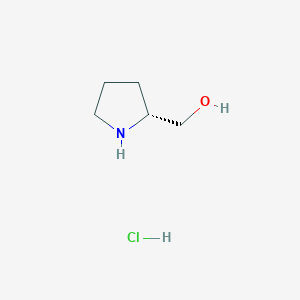

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)
